Tris(2-cyanoethyl)phosphine oxide

Flame Retardancy Polyphenylene Ether Thermoplastic Additives

Generic organophosphorus substitutes fail to replicate the gas-phase inhibition/condensed-phase char synergy documented in U.S. Patent 4,247,447, risking UL 94 V-0 failure and loss of low-smoke properties. Tris(2-cyanoethyl)phosphine oxide provides the precisely defined tri-cyanoethyl substitution pattern essential for formulation performance. - Effective at 8-10 wt% in PPE resins; 20-30 wt% total loading with ammonium polyphosphate in PP for UL 94 V-0. - ~570 °C predicted boiling point ensures negligible volatilization during high-temperature compounding (250-300 °C). - Well-characterized crystallographic identity (orthorhombic Pna2₁, R = 0.059) supports QC verification of incoming material.

Molecular Formula C9H12N3OP
Molecular Weight 209.18 g/mol
CAS No. 1439-41-4
Cat. No. B072299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-cyanoethyl)phosphine oxide
CAS1439-41-4
Molecular FormulaC9H12N3OP
Molecular Weight209.18 g/mol
Structural Identifiers
SMILESC(CP(=O)(CCC#N)CCC#N)C#N
InChIInChI=1S/C9H12N3OP/c10-4-1-7-14(13,8-2-5-11)9-3-6-12/h1-3,7-9H2
InChIKeyILFYYSUCZQEGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2-cyanoethyl)phosphine Oxide: Technical Baseline


Tris(2-cyanoethyl)phosphine oxide (CAS 1439-41-4) is a symmetrical organophosphorus compound with the molecular formula C9H12N3OP and a molecular weight of 209.18 g/mol [1]. It features a central phosphoryl (P=O) group symmetrically substituted with three 2-cyanoethyl (–CH2CH2CN) side chains [2]. The compound crystallizes in the orthorhombic space group Pna21 with unit cell parameters a=15.576(2), b=19.134(3), c=5.693(1) Å, and z=4, a structure confirmed by single-crystal X-ray diffraction at a final R value of 0.059 [3]. It is synthesized via oxidation of tris(2-cyanoethyl)phosphine with water in dichloromethane under inert atmosphere, achieving yields of 92% for the target oxide (compared to 80% for an alternative oxidation product) . The compound serves as a flame retardant additive, a coordination chemistry ligand, and a synthetic intermediate for further functionalized organophosphorus derivatives [2].

Workflow
Halogen-free flame retardant formulations for PPE and PP engineering resins
Selection logic
Patent-preferred phosphine oxide with defined loading ranges (patent literature)
Use context
Ligand synthesis and coordination chemistry via crystallographically characterized starting material

Tris(2-cyanoethyl)phosphine Oxide Substitution Risks


Substituting Tris(2-cyanoethyl)phosphine oxide with a structurally similar phosphine oxide or alternative phosphorus-based flame retardant carries quantifiable risk to formulation performance. The compound's differentiation arises from the precise stoichiometry of its three 2-cyanoethyl groups symmetrically arranged around the phosphoryl center [1]. Patent literature establishes that flame retardant efficacy in polyphenylene ether and polypropylene systems is specifically contingent on the presence of at least two 2-cyanoethyl groups on the phosphine oxide core [2]. Compounds bearing different substitution patterns—such as mono-cyanoethyl derivatives, alkyl-substituted analogs, or phosphine oxides lacking the cyanoethyl moiety altogether—exhibit distinct thermal decomposition profiles, altered gas-phase inhibition activity, and different char-promoting synergies with co-additives like ammonium polyphosphate [3]. Empirical studies demonstrate that the cyanoethyl-substituted phosphine oxide component acts as a gas-phase flame inhibitor, whereas ammonium polyphosphate operates in the condensed phase; the synergistic char formation observed at 20–30% total additive loading is mechanism-dependent and cannot be replicated by simple replacement with a generic organophosphorus flame retardant [3]. Procurement decisions that prioritize lower-cost or more readily available alternatives without validating the substitution pattern risk failing to achieve UL 94 V-0 rating and may compromise the characteristic low-smoke property documented for this specific cyanoethylphosphine oxide system [3].

Target compound
Tris(2-cyanoethyl)phosphine oxide (three cyanoethyl side chains)
Generic substitute risk
Mono-cyanoethyl or alkyl-substituted analogs lack at least two cyanoethyl groups required for patent-specified flame retardant efficacy
Target compound
Synergistic char formation with ammonium polyphosphate (gas-phase + condensed-phase mechanism)
Generic substitute risk
Replacement organophosphorus flame retardants may shift the synergistic balance, failing to reproduce UL 94 V-0 rating and low-smoke property
Target compound
Predicted boiling point ~570 °C supports retention during high-temperature compounding (250–300 °C)
Generic substitute risk
Lower-boiling alternatives may volatilize during processing, reducing effective loading and compromising flame retardant performance

Tris(2-cyanoethyl)phosphine Oxide: Quantitative Evidence


Patent-Cited Flame Retardant Preference in PPE Resins

U.S. Patent 4,247,447 identifies tris(2-cyanoethyl)phosphine oxide as the first and preferred compound among a class of phosphine oxides containing at least two 2-cyanoethyl groups for flame retarding rubber-modified polyphenylene ether resins [1]. The patent explicitly lists the compound as 'particularly preferred' alongside benzyl bis(2-cyanoethyl)phosphine oxide and 2,4,6-trimethylbenzyl bis(2-cyanoethyl)phosphine oxide [1]. An effective flame retarding amount is specified as at least 4% by weight based on resin composition, preferably at least 6%, and most preferably about 8–10% [1]. This establishes a quantitative loading threshold that differentiates the compound from generic flame retardants requiring substantially higher addition levels.

Patent preference ranking
Patent-cited inference
First-named preferred embodiment among phosphine oxides; effective at ≥4 wt%, preferably 8–10 wt% in PPE resin
Patent priority supports formulation selection and loading-range estimation
Class-level preference; actual performance depends on resin grade and compounding
Flame Retardancy Polyphenylene Ether Thermoplastic Additives

Synergistic Flame Retardancy in Polypropylene: UL 94 V-0

A flame retardant formulation for polypropylene comprising a cyanoethyl-substituted phosphine oxide (including tris(2-cyanoethyl)phosphine oxide) in combination with ammonium polyphosphate achieves a UL 94 V-0 rating at total additive levels of 20–30% [1]. The organophosphorus component alone functions as a gas-phase flame inhibitor, while ammonium polyphosphate acts in the condensed phase; the combination produces a phosphorus-rich char with an insulating effect, resulting in synergistic flame retardancy not achievable with either component individually [1]. A characteristic property of this specific flame retardant mixture is low smoke generation during burning [1].

UL 94 V-0 synergy
Cross-study comparable
UL 94 V-0 achieved with cyanoethyl-phosphine oxide + APP at 20–30% total loading; low smoke generation reported
Synergistic mechanism-dependent; individual components do not reach V-0 at equivalent loading
Polypropylene matrix; UL 94 vertical burn test conditions
Polypropylene Synergistic Flame Retardant UL 94 V-0

Synthetic Yield Advantage in Phosphine Oxidation

The oxidation of tris(2-cyanoethyl)phosphine to tris(2-cyanoethyl)phosphine oxide proceeds with a reported yield of 92% when conducted with water in dichloromethane for 24 hours under inert atmosphere . In the same synthetic sequence, an alternative oxidation product (CAS 61978-07-2) is obtained at a lower yield of 80% . This 12 percentage-point yield advantage translates directly to higher material efficiency and reduced purification burden for procurement at scale.

Synthetic yield advantage
Direct head-to-head
92% yield (target oxide) vs 80% yield (alternative oxidation product), +12 percentage points
Higher material efficiency and reduced purification burden for scale-up
Oxidation with water/CH₂Cl₂, 24 h, inert atmosphere
Organophosphorus Synthesis Phosphine Oxidation Yield Optimization

Crystal Structure Confirmation

Single-crystal X-ray diffraction analysis confirms that tris(2-cyanoethyl)phosphine oxide crystallizes in the orthorhombic space group Pna21 with unit cell parameters a=15.576(2), b=19.134(3), c=5.693(1) Å, and z=4 [1]. The structure was solved by direct methods and refined to a final R value of 0.059, establishing a high-confidence crystallographic identity [1]. This structural verification distinguishes the compound from potential synthetic byproducts or degradation products that could confound analytical characterization and batch-to-batch consistency.

Crystal structure confirmation
Supporting evidence
Orthorhombic Pna21, a=15.576, b=19.134, c=5.693 Å, R=0.059
Enables powder XRD identity verification for incoming QC
Single-crystal X-ray diffraction; ambient temperature
X-ray Crystallography Structural Confirmation Quality Control

High Boiling Point and Processing Compatibility

Tris(2-cyanoethyl)phosphine oxide exhibits a predicted boiling point of 570.2 ± 45.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.6 mmHg at 25 °C . The enthalpy of vaporization is calculated at 85.5 ± 3.0 kJ/mol . These thermophysical parameters indicate that the compound remains in the condensed phase under typical polymer processing temperatures (180–300 °C), minimizing volatilization losses during compounding and extrusion operations.

Processing volatility
Predicted class-level
Boiling point 570.2±45.0 °C; vapor pressure ~0 mmHg at 25 °C; ΔHvap 85.5 kJ/mol
Low volatility supports retention during polymer compounding at 180–300 °C
Calculated properties; experimental validation recommended
Thermal Stability Polymer Processing High-Temperature Additives

Tris(2-cyanoethyl)phosphine Oxide: Application Scenarios


Halogen-Free Flame Retardant for PPE Engineering Resins

Procurement for PPE-based engineering thermoplastic formulations requiring halogen-free flame retardancy should prioritize tris(2-cyanoethyl)phosphine oxide as the first preferred phosphine oxide compound cited in U.S. Patent 4,247,447. The compound is effective at loadings of 8–10 wt% in rubber-modified polyphenylene ether resin compositions to achieve self-extinguishing properties [1]. This loading range provides a defined formulation starting point that can be directly translated to cost modeling and compounding trials. The compound's classification as 'particularly preferred' in the patent literature offers regulatory documentation support for formulations seeking to demonstrate established safety and efficacy precedent [1].

UL 94 V-0 Halogen-Free PP with Low Smoke

For polypropylene compounds targeting UL 94 V-0 certification in electrical enclosures, appliance components, or automotive interior parts, procurement specifications should include a cyanoethyl-substituted phosphine oxide component to be used in combination with ammonium polyphosphate at a total additive loading of 20–30 wt% [2]. This synergistic system leverages the gas-phase inhibition activity of the phosphine oxide component together with the condensed-phase char formation of ammonium polyphosphate to produce a phosphorus-rich insulating char layer [2]. The resulting low-smoke characteristic provides additional differentiation for applications where smoke opacity regulations or occupant safety considerations apply [2].

Functionalized Ligand Synthesis via Cyanoethyl Modification

Researchers and procurement specialists sourcing tris(2-cyanoethyl)phosphine oxide for coordination chemistry or ligand synthesis applications benefit from the compound's well-characterized crystallographic identity [3] and vibrational spectroscopic signature [4]. The cyanoethyl side chains and the phosphine oxide group provide two distinct sites for chemical modification, enabling the synthesis of tailored ligands for transition metal catalysis [4]. The availability of definitive X-ray crystallographic data (R = 0.059) [3] supports quality control verification of incoming material against reference powder diffraction patterns, reducing the risk of synthetic failures attributable to misidentified or impure starting material.

Low-Volatility Additives for High-Temperature Compounding

For polymer compounding operations conducted at elevated temperatures (e.g., engineering thermoplastics processed at 250–300 °C), tris(2-cyanoethyl)phosphine oxide offers a low-volatility flame retardant option based on its predicted boiling point of approximately 570 °C at 760 mmHg and negligible vapor pressure at ambient temperature . This thermal property profile indicates that the additive will remain in the condensed polymer phase during melt processing, minimizing losses due to volatilization and reducing the potential for fume generation or equipment fouling. Procurement specifications for high-temperature compounding applications should verify that alternative lower-boiling phosphorus-based additives are not inadvertently substituted, as such substitutions could result in additive loss and failure to meet target flame retardant loading specifications .

Application
Selection Property
Validation Focus
Halogen-free PPE flame retardancy
Patent-preferred phosphine oxide identity and loading range
Review of patent-cited efficacy and self-extinguishing test data
UL 94 V-0 polypropylene with low smoke
Synergistic cyanoethyl-phosphine oxide / APP combination
UL 94 vertical burn rating and smoke density characterization
Coordination ligand synthesis
Crystallographically characterized starting material
Powder XRD match against reference structure and purity analysis
High-temperature compounding (250–300 °C)
Low volatility / high boiling point additive profile
Thermogravimetric retention and volatilization loss under simulated processing
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